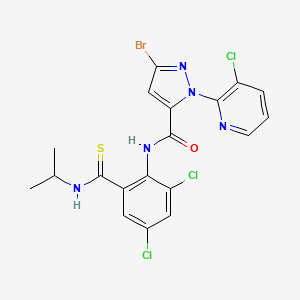
Thiotraniliprole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiotraniliprole is a novel insecticide belonging to the class of anthranilic diamides. It is known for its high efficacy against a wide range of lepidopterous pests, including those resistant to other classes of insecticides. This compound works by targeting the ryanodine receptors in insects, leading to uncontrolled release of calcium ions, muscle contraction, paralysis, and ultimately death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiotraniliprole can be synthesized through a multi-step process involving the following key steps:
Formation of the intermediate: The synthesis begins with the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide.
Coupling reaction: This intermediate is then coupled with 2,4-dichloro-6-[(1-methylethyl)amino]thioxomethyl]phenylamine under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize the efficiency of each step.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thiotraniliprole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the halogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various halides are often employed.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Thiotraniliprole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of anthranilic diamides and their interactions with various reagents.
Biology: Employed in studies on insect physiology and the role of ryanodine receptors in muscle function.
Industry: Widely used in agriculture for pest control, particularly in crops such as rice, corn, and vegetables
Mechanism of Action
Thiotraniliprole exerts its effects by targeting the ryanodine receptors in insects. These receptors are responsible for regulating the release of calcium ions within muscle cells. When this compound binds to these receptors, it causes an uncontrolled release of calcium ions, leading to continuous muscle contraction, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mechanism of action.
Cyantraniliprole: Known for its broad-spectrum activity against various pests.
Tetrachlorantraniliprole: A newer compound with enhanced efficacy and safety profiles
Uniqueness
Thiotraniliprole stands out due to its high potency and effectiveness against resistant pest populations. Its unique chemical structure allows for better binding to ryanodine receptors, making it a valuable tool in integrated pest management strategies .
Properties
Molecular Formula |
C19H15BrCl3N5OS |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15BrCl3N5OS/c1-9(2)25-19(30)11-6-10(21)7-13(23)16(11)26-18(29)14-8-15(20)27-28(14)17-12(22)4-3-5-24-17/h3-9H,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
IEFALYLJMGPZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)
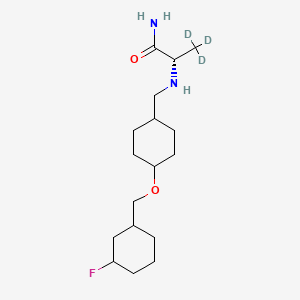

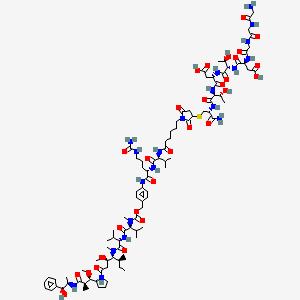

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)
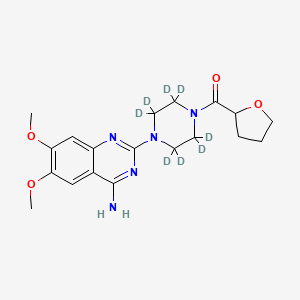

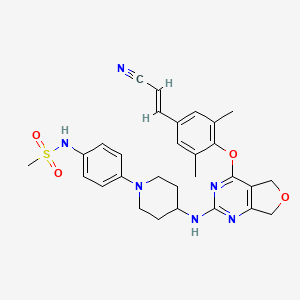
![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
